1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is not well understood. However, it is believed to act as a chiral auxiliary by influencing the stereochemistry of the reaction. It can also act as a ligand by coordinating with metal ions and facilitating the formation of complexes.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride in lab experiments is its ability to act as a chiral auxiliary, which can facilitate the synthesis of enantiomerically pure compounds. However, its limited solubility in water can be a limitation for certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride. One potential direction is to explore its potential as a ligand in catalytic reactions. Another direction is to investigate its ability to act as a reagent in the synthesis of complex compounds. Additionally, further studies are needed to understand its mechanism of action and its potential applications in medicinal chemistry and drug discovery.
In conclusion, 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound that has potential applications in various fields. Its ability to act as a chiral auxiliary, ligand, and reagent in various reactions makes it a valuable tool for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry and drug discovery.
Synthesemethoden
The synthesis method of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves the reaction of piperidine with 2,2,3,3-tetramethylbutanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with propionyl chloride to yield the final product in the form of hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and analytical chemistry. Its ability to act as a chiral auxiliary in asymmetric synthesis has been widely explored. It has also been used as a ligand in catalytic reactions and as a reagent in the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
107526-61-4 |
---|---|
Produktname |
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride |
Molekularformel |
C16H33ClN2O |
Molekulargewicht |
304.9 g/mol |
IUPAC-Name |
3-piperidin-1-yl-N-(2,4,4-trimethylpentan-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O.ClH/c1-15(2,3)13-16(4,5)17-14(19)9-12-18-10-7-6-8-11-18;/h6-13H2,1-5H3,(H,17,19);1H |
InChI-Schlüssel |
WOWREMQSWPYIJP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl |
Andere CAS-Nummern |
107526-61-4 |
Synonyme |
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.